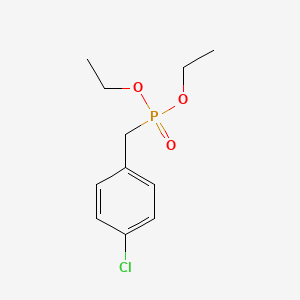

Diethyl 4-chlorobenzylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202843. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQPVBZRJSFOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192486 | |

| Record name | Diethyl 4-chlorobenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39225-17-7 | |

| Record name | Diethyl P-[(4-chlorophenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39225-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 4-chlorobenzylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039225177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39225-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4-chlorobenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4-chlorobenzylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 4-CHLOROBENZYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HV6QW8F6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 4-chlorobenzylphosphonate (CAS: 39225-17-7)

This technical guide provides an in-depth exploration of Diethyl 4-chlorobenzylphosphonate, a key organophosphorus reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document details its synthesis, spectroscopic characterization, and core applications, with a focus on the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of stilbene derivatives. The protocols and data herein are synthesized from established chemical principles and literature precedents to provide a reliable and practical resource.

Introduction and Physicochemical Properties

This compound is a versatile synthetic intermediate valued for its role in forming carbon-carbon double bonds. The presence of the 4-chloro substituent on the benzyl ring provides a site for further functionalization and modulates the electronic properties of the molecule, influencing its reactivity and the properties of its downstream products. Organophosphonates, such as this compound, are widely used in medicinal chemistry as stable mimics of phosphates or carboxylates and as precursors to biologically active molecules.[1]

Table 1: Physicochemical Properties of this compound [2][3][4][5]

| Property | Value |

| CAS Number | 39225-17-7 |

| Molecular Formula | C₁₁H₁₆ClO₃P |

| Molecular Weight | 262.67 g/mol [2] |

| IUPAC Name | diethyl [(4-chlorophenyl)methyl]phosphonate[2] |

| Appearance | Colorless liquid[6] |

| Boiling Point | 162 °C (lit.)[3][4] |

| Density | 1.19 g/mL at 25 °C (lit.)[3][4] |

| Refractive Index (n²⁰/D) | 1.509 (lit.)[3][4] |

| Synonyms | (4-Chlorobenzyl)phosphonic acid diethyl ester, p-(Chlorobenzyl)phosphonic acid diethyl ester[5] |

Synthesis via the Michaelis-Arbuzov Reaction

The most common and efficient method for preparing benzylphosphonates is the Michaelis-Arbuzov reaction.[7] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide—in this case, 4-chlorobenzyl chloride or bromide.[7] The reaction proceeds via an SN2 mechanism to form a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.[7]

Reaction Mechanism

The synthesis begins with the nucleophilic phosphorus atom of triethyl phosphite attacking the electrophilic benzylic carbon of the 4-chlorobenzyl halide. This initial SN2 attack displaces the halide ion and forms a quasi-phosphonium salt intermediate. The displaced halide ion then performs a second SN2 attack on one of the ethyl groups of the phosphite ester, leading to the formation of the stable pentavalent phosphonate and a volatile ethyl halide byproduct.[7]

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 7. diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum [chemicalbook.com]

physical and chemical properties of Diethyl 4-chlorobenzylphosphonate

Abstract

This technical guide provides a comprehensive overview of Diethyl 4-chlorobenzylphosphonate (CAS No: 39225-17-7), a pivotal organophosphorus intermediate in modern organic synthesis. The document delves into its core physical and chemical properties, providing field-proven insights for researchers, scientists, and professionals in drug development and materials science. Key areas of focus include its synthesis via the Michaelis-Arbuzov reaction, its critical role as a reagent in the Horner-Wadsworth-Emmons olefination, and its applications in the development of novel therapeutic agents and advanced materials. This guide is structured to offer not just data, but a causal understanding of experimental choices and methodologies, ensuring both scientific integrity and practical utility.

Introduction and Molecular Overview

This compound is an organophosphorus compound distinguished by a chlorobenzyl group attached to a diethyl phosphonate moiety.[1] This unique structure imparts a valuable pattern of reactivity, making it a versatile reagent, particularly for the formation of carbon-carbon double bonds.[1] Its stability at moderate temperatures and utility as a synthetic intermediate have cemented its importance in various research and industrial applications, from the synthesis of complex pharmaceutical precursors to the development of advanced materials for organic light-emitting diodes (OLEDs).[1][2] The broader class of benzylphosphonates is well-recognized for a range of biological activities, including antimicrobial and enzyme-inhibiting properties, which provides a rich context for the exploration of this specific derivative.[3][4]

The core value of this compound in synthesis lies in its function as a stabilized carbanion precursor. The electron-withdrawing phosphonate group acidifies the alpha-methylene protons, allowing for facile deprotonation to form a nucleophilic carbanion. This carbanion is central to the compound's utility in olefination reactions, offering a reliable and stereoselective route to substituted alkenes.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective application in a laboratory setting. These parameters govern everything from solvent choice and reaction setup to purification and final characterization.

Physical Properties

This compound is a clear, colorless liquid under standard conditions.[1][5] Its relatively high boiling and flash points indicate moderate thermal stability and a low risk of flammability under normal laboratory use.[1][6]

| Property | Value | Source(s) |

| CAS Number | 39225-17-7 | [1] |

| Molecular Formula | C₁₁H₁₆ClO₃P | [1] |

| Molecular Weight | 262.67 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1][5] |

| Density | ~1.19 g/mL at 25 °C | [1][7] |

| Boiling Point | ~162 °C (atm) 153-155 °C at 0.6 mmHg | [1][7] |

| Flash Point | >110 °C (230 °F) | [1][6] |

| Refractive Index (n²⁰/D) | ~1.509 | [1][7] |

| Solubility | Soluble in common organic solvents like ethanol and dichloromethane; limited solubility in water. | [8] |

Spectroscopic Signature

The spectroscopic data are critical for reaction monitoring and final product confirmation. While a dedicated spectrum for this compound is not publicly available, a representative profile can be constructed based on extensive data from closely related analogs.[9][10][11] This provides a reliable guide for researchers in identifying the compound.

| Spectroscopy | Representative Chemical Shifts (δ) and Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.35 (m, 4H, Ar-H), 4.00-4.15 (m, 4H, O-CH₂ -CH₃), 3.15 (d, J ≈ 22 Hz, 2H, P-CH₂ -Ar), 1.25 (t, J ≈ 7 Hz, 6H, O-CH₂-CH₃ ) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 133.0 (d, J ≈ 6 Hz), 132.5 (d, J ≈ 3 Hz), 131.0 (d, J ≈ 7 Hz), 128.5 (d, J ≈ 4 Hz), 62.5 (d, J ≈ 7 Hz), 33.5 (d, J ≈ 139 Hz), 16.5 (d, J ≈ 6 Hz) |

| ³¹P NMR (CDCl₃, 162 MHz) | δ 19-22 ppm (referenced to external H₃PO₄) |

| IR (KBr, cm⁻¹) | ~3000 (C-H), ~1590 (C=C, aromatic), ~1250 (P=O), ~1020 (P-O-C) |

Note: The predicted NMR data is based on analogs like Diethyl p-tolylphosphonate and Diethyl (4-methoxyphenyl)phosphonate.[11] The most characteristic features are the doublet for the benzylic protons (P-CH₂) in the ¹H NMR spectrum with a large coupling constant (~22 Hz) due to phosphorus coupling, and the large carbon-phosphorus coupling constant for the benzylic carbon in the ¹³C NMR spectrum.

Synthesis and Manufacturing

The primary industrial and laboratory-scale synthesis of this compound is achieved through the Michaelis-Arbuzov reaction . This robust and reliable method involves the reaction of a benzyl halide with a trialkyl phosphite.[4]

The Michaelis-Arbuzov Reaction: Mechanism and Rationale

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack (Sₙ2): The trivalent phosphorus atom of triethyl phosphite acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This displaces the chloride leaving group and forms a phosphonium salt intermediate.

-

Dealkylation: The displaced chloride ion then attacks one of the ethyl groups on the phosphonium intermediate in a second Sₙ2 reaction. This step is typically the rate-determining step and is irreversible due to the formation of a volatile ethyl chloride byproduct and the thermodynamically stable phosphoryl (P=O) bond.

The use of excess triethyl phosphite is a common experimental choice as it can serve as both a reactant and a solvent, helping to drive the reaction to completion.[1] The reaction is typically performed at elevated temperatures (reflux) to overcome the activation energy of the dealkylation step.[1]

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Experimental Protocol: Synthesis

This protocol provides a generalized framework. Optimization may be required based on laboratory-specific equipment and scale.

Materials:

-

4-chlorobenzyl chloride (1.0 eq)

-

Triethyl phosphite (1.5-2.0 eq)

-

Anhydrous toluene (optional, can be used as a high-boiling solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Charge the flask with 4-chlorobenzyl chloride.

-

Inert Atmosphere: Flush the entire system with nitrogen or argon gas for 10-15 minutes.

-

Reagent Addition: Add an excess of triethyl phosphite (1.5-2.0 equivalents) to the flask via syringe.[1] The reaction can be run neat or in a solvent like toluene.

-

Heating: Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the starting benzyl chloride. The reaction typically takes several hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and any solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a liquid and can be purified by vacuum distillation to yield the final, high-purity this compound.[12]

Chemical Reactivity and Key Applications

The primary utility of this compound stems from its role as a precursor to a stabilized phosphonate carbanion, which is the key nucleophile in the Horner-Wadsworth-Emmons (HWE) reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a superior alternative to the classical Wittig reaction for several reasons: the phosphonate carbanion is more nucleophilic and less basic than a Wittig ylide, and the water-soluble dialkylphosphate byproduct is easily removed during aqueous workup, simplifying purification.[12][13] The reaction is renowned for producing alkenes with a strong preference for the (E)-isomer, or trans-configuration.[11][13]

Mechanism:

-

Deprotonation: A strong base (e.g., NaH, NaOMe, BuLi) abstracts an acidic proton from the carbon alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.[13][14]

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step.[13][14]

-

Oxaphosphetane Formation: The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble dialkylphosphate salt. The thermodynamic preference for the intermediates leading to the trans-alkene drives the high (E)-stereoselectivity.[12][14]

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Protocol: (E)-Alkene Synthesis

This protocol describes the olefination of an aldehyde to favor the (E)-isomer.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound (1.1 eq)

-

Aldehyde (1.0 eq)

-

Saturated aqueous NH₄Cl solution

Procedure:

-

Base Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add the NaH dispersion. Wash the mineral oil away with anhydrous hexanes and carefully decant. Add anhydrous THF to the flask.

-

Carbanion Formation: Cool the THF/NaH suspension to 0 °C in an ice bath. Slowly add a solution of this compound in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Aldehyde Addition: Cool the resulting pale yellow carbanion solution back to 0 °C. Add a solution of the aldehyde in anhydrous THF dropwise over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde (typically 2-12 hours).[15]

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.[15]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x volume).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-alkene.

Applications in Drug Development and Materials Science

-

Antiviral Agents: this compound is a documented reactant in the preparation of chromenone and chromene derivatives that act as anti-picornavirus capsid-binders.[2][7] Picornaviruses are a family of RNA viruses that include pathogens responsible for the common cold and poliomyelitis. The phosphonate moiety is often used as a stable mimic of a phosphate group in drug design.[4][6]

-

Antimicrobial Research: The broader class of substituted diethyl benzylphosphonates has demonstrated significant antimicrobial activity against bacterial strains like Escherichia coli.[3][16] The proposed mechanism involves the induction of oxidative stress, leading to DNA damage and cell death.[4] This makes this compound a valuable scaffold for developing new antimicrobial agents.

-

Organic Electronics: This compound is used in the synthesis of wide band gap silafluorene copolymers. These materials are employed as the emitter layer in organic light-emitting diodes (OLEDs) and are valued for their blue electroluminescence.[2][7]

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory safety. While not highly flammable, it is an irritant and requires careful management.[5][17]

Hazard Identification and Personal Protective Equipment (PPE)

-

Primary Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5][18] May cause respiratory irritation (H335).[5] It is also classified as toxic to aquatic life with long-lasting effects (H411).[17]

-

PPE:

-

Eye Protection: Chemical safety goggles (European standard - EN 166) are mandatory.[5]

-

Hand Protection: Wear appropriate chemical-resistant protective gloves (e.g., nitrile).[5]

-

Skin and Body Protection: A lab coat and appropriate clothing should be worn to prevent skin exposure.[5]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a fume hood.[9]

-

Toxicology Profile

Acute toxicity information for this specific product is limited, but data from registration dossiers indicate it is relatively non-toxic after acute dermal exposure.[17][19]

-

Acute Dermal LD50 (Rat): > 2000 mg/kg body weight.[20]

-

Ingestion: Clean mouth with water and get medical attention.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment.[5] Store away from strong oxidizing agents.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains, as it is hazardous to the aquatic environment.[17]

Conclusion

This compound is a compound of significant synthetic utility, underpinned by its well-defined physical properties and predictable chemical reactivity. Its role as a key reagent in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective pathway to (E)-alkenes, which are common structural motifs in pharmaceuticals and advanced materials. The Michaelis-Arbuzov reaction offers a straightforward and scalable route for its production. As research into novel antiviral agents and organic electronic materials continues to expand, the importance of versatile and efficient building blocks like this compound is set to grow, making a thorough, practical understanding of its chemistry indispensable for the modern scientist.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. CAS 20074-79-7: Diethyl (4-aminobenzyl)phosphonate [cymitquimica.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. This compound | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. Registration Dossier - ECHA [echa.europa.eu]

Diethyl 4-chlorobenzylphosphonate molecular structure and formula

An In-depth Technical Guide to Diethyl 4-chlorobenzylphosphonate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with this compound. It moves beyond a simple data sheet to provide foundational knowledge, practical application insights, and the causal reasoning behind its synthetic and experimental utility.

Core Identity and Molecular Architecture

This compound is an organophosphorus compound distinguished by a phosphonate group attached to a 4-chlorobenzyl moiety. This structure is of significant interest in synthetic organic chemistry, primarily as a key reagent in carbon-carbon bond formation, most notably the Horner-Wadsworth-Emmons reaction.

Molecular Formula: C₁₁H₁₆ClO₃P[1][2][3]

Canonical SMILES: CCOP(=O)(Cc1ccc(Cl)cc1)OCC[2][4]

IUPAC Name: diethyl P-[(4-chlorophenyl)methyl]phosphonate[1] or 1-chloro-4-(diethoxyphosphorylmethyl)benzene[2][3]

The molecule's architecture, particularly the electron-withdrawing nature of the phosphonate group, acidifies the adjacent methylene (CH₂) protons. This characteristic is the cornerstone of its reactivity, allowing for easy deprotonation by a suitable base to form a stabilized carbanion (a phosphonate ylide), which is the key reactive intermediate in olefination reactions.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties is critical for handling, reaction setup, and product characterization.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 39225-17-7 | [1][3][4] |

| Molecular Weight | 262.67 g/mol | [1][2][3][4] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.19 g/mL at 25 °C | [1][4] |

| Boiling Point | 162 °C | [1][4] |

| Refractive Index (n20/D) | 1.509 | [1][4] |

| Flash Point | 230 °F (110 °C) | [1] |

Expected Spectroscopic Signatures

While a specific spectrum for this exact compound is not provided in the search results, its structure allows for the reliable prediction of its key NMR spectral features based on analogous compounds.[5] This predictive insight is crucial for researchers verifying its synthesis or purity.

-

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (CH₂-P): A key diagnostic signal will appear as a doublet around 3.2 ppm. The splitting into a doublet is due to coupling with the phosphorus nucleus (²J(P,H) coupling constant of ~22 Hz).[5]

-

Ethoxy Protons (-O-CH₂-CH₃): A quartet will be observed around 4.0 ppm due to coupling with the methyl protons. This signal will also show slight coupling to the phosphorus nucleus.

-

Ethoxy Protons (-O-CH₂-CH₃): A triplet around 1.2 ppm will correspond to the terminal methyl groups.[5]

-

-

³¹P NMR:

-

A single resonance is expected in the range of 25-28 ppm (proton-decoupled), which is characteristic for benzylphosphonates.[5]

-

-

¹³C NMR:

-

Signals for the two distinct carbons of the ethoxy groups, the benzylic methylene carbon (which will appear as a doublet due to C-P coupling), and the four distinct aromatic carbons are expected.

-

Synthesis Pathway: The Michaelis-Arbuzov Reaction

The most reliable and widely adopted method for synthesizing benzylphosphonates like this compound is the Michaelis-Arbuzov reaction.[6] This choice is dictated by its high efficiency and the commercial availability of the starting materials.

Causality of the Protocol: The reaction leverages the nucleophilicity of the phosphorus atom in triethyl phosphite to attack the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The subsequent dealkylation of the resulting quasi-phosphonium salt is an intramolecular Sₙ2 reaction, which is thermodynamically driven by the formation of a strong phosphoryl (P=O) bond.

Step-by-Step Experimental Protocol

This protocol is based on a standard procedure for analogous compounds.[7]

-

Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture or oxygen.

-

Reagent Addition: 4-chlorobenzyl chloride (1.0 equivalent) and an excess of triethyl phosphite (typically 1.5-3.0 equivalents) are added to the flask. The excess triethyl phosphite often serves as both reactant and solvent.

-

Reaction Execution: The mixture is heated to reflux (the temperature will depend on whether an additional solvent is used, but typically ranges from 90-150°C) and stirred vigorously.

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting benzyl chloride.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite is removed under reduced pressure (distillation). The resulting crude oil is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Caption: Workflow for the synthesis of this compound.

Core Applications in Research and Development

The utility of this compound stems from its role as a precursor to a stabilized ylide, making it a valuable tool in organic synthesis.

Horner-Wadsworth-Emmons (HWE) Olefination

This is the primary application. The HWE reaction is a superior alternative to the classical Wittig reaction for several reasons: the phosphonate ylide is more nucleophilic, the reaction conditions are generally milder, and, most importantly, the water-soluble phosphate byproduct is easily removed during work-up, simplifying purification. The reaction typically produces (E)-alkenes with high stereoselectivity.[8]

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development and Materials Science

-

Antiviral Agents: It serves as a key reactant for the preparation of chromenone and chromene derivatives, which have been investigated as anti-picornavirus capsid-binders.[1][8]

-

Advanced Materials: It is used in the synthesis of wide band gap monomers and silafluorene copolymers. These materials exhibit blue electroluminescence and are employed as emitter layers in Organic Light-Emitting Diodes (OLEDs).[1][8][9]

-

Asymmetric Synthesis: It acts as a nucleophile in Michael additions to nitroalkenes for the asymmetric synthesis of gamma-nitrophosphonates, which are versatile chiral building blocks.[1][8]

Safety, Handling, and Hazard Management

Trustworthiness in any protocol requires a robust understanding of safety. This compound is an irritant and requires careful handling in a laboratory setting.

GHS Hazard Information

| Hazard Code | Description | Class | Source |

| H315 | Causes skin irritation | Skin Irrit. 2 | [3] |

| H319 | Causes serious eye irritation | Eye Irrit. 2 | [3] |

| H335 | May cause respiratory irritation | STOT SE 3 | [10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards.[10]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Keep away from strong oxidizing agents and strong bases.[12]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[10][11]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[10]

References

- 1. This compound | 39225-17-7 [chemicalbook.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. This compound | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-氯苄基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 8. Diethyl (4-Chlorobenzyl)phosphonate , >97.0%(GC) , 39225-17-7 - CookeChem [cookechem.com]

- 9. nbinno.com [nbinno.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

synthesis of Diethyl 4-chlorobenzylphosphonate from 4-chlorobenzyl chloride

An In-depth Technical Guide to the Synthesis of Diethyl 4-chlorobenzylphosphonate

This guide provides a comprehensive overview of the . It is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and validated experimental protocols. We will explore the core chemical principles, provide step-by-step procedural instructions, and address critical safety considerations.

Introduction: The Significance of Benzylphosphonates

Organophosphorus compounds, particularly phosphonates, are of substantial interest in medicinal chemistry and drug development.[1][2] this compound and its analogs serve as crucial intermediates in the synthesis of more complex molecules. Their utility stems from the phosphonate moiety's ability to act as a stable mimic of phosphates or carboxylates, making them effective enzyme inhibitors and modulators of biological pathways.[1][3] The synthesis of these compounds is most reliably achieved through the venerable Michaelis-Arbuzov reaction, a robust and versatile method for forming carbon-phosphorus (C-P) bonds.[3][4]

The Michaelis-Arbuzov Reaction: Mechanism and Rationale

Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction transforms trivalent phosphite esters into pentavalent phosphonates upon reaction with alkyl halides.[4][5] The reaction is a cornerstone of organophosphorus chemistry.

The mechanism proceeds via two successive S(_N)2 steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic phosphorus atom of the triethyl phosphite attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This displacement of the chloride ion forms a stable phosphonium salt intermediate.[4][5] Benzyl halides are particularly effective substrates due to the stabilization of the S(_N)2 transition state by the adjacent aromatic ring.[5]

-

Dealkylation: The displaced chloride ion then acts as a nucleophile, attacking one of the electrophilic ethyl carbons of the phosphonium salt intermediate. This second S(_N)2 reaction results in the formation of the final product, this compound, and a molecule of ethyl chloride, which typically evolves as a gas from the hot reaction mixture.[4][5]

Caption: The Michaelis-Arbuzov reaction mechanism.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis. It is crucial that all glassware is thoroughly dried before use, as triethyl phosphite can hydrolyze. The reaction should be performed in a well-ventilated fume hood.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 4-Chlorobenzyl chloride | 161.03 | 16.10 g | 1.0 | Lachrymator, toxic.[6] |

| Triethyl phosphite | 166.16 | 24.92 g (25.8 mL) | 1.5 | Flammable, harmful.[7] |

| Equipment | ||||

| 100 mL Round-bottom flask | 1 | Oven-dried | ||

| Reflux condenser | 1 | |||

| Heating mantle with magnetic stirrer | 1 | |||

| Nitrogen or Argon gas inlet | 1 | To maintain inert atmosphere | ||

| Distillation apparatus | 1 | For vacuum distillation | ||

| Standard laboratory glassware |

Reaction Workflow

// Workflow Path setup -> charge -> heat -> monitor -> cool -> distill -> collect -> char; }

References

safety and handling precautions for Diethyl 4-chlorobenzylphosphonate

An In-depth Technical Guide to the Safe Handling of Diethyl 4-chlorobenzylphosphonate

Introduction: A Proactive Approach to Laboratory Safety

This compound (CAS No. 39225-17-7) is a valuable phosphonate reagent frequently utilized in synthetic organic chemistry, including in the Horner-Wadsworth-Emmons reaction, a cornerstone of modern drug discovery and materials science. While its utility is significant, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel. This guide moves beyond mere compliance, adopting a first-principles approach to safety that empowers researchers to understand the causality behind each precaution. By integrating established safety standards with practical, field-proven insights, this document serves as a self-validating system for the safe handling, storage, and disposal of this chemical.

Section 1: Chemical Identity and Physicochemical Properties

A foundational element of safe handling is the accurate identification of the substance and its physical properties. This data informs risk assessments and the selection of appropriate engineering controls and personal protective equipment.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | 1-chloro-4-(diethoxyphosphorylmethyl)benzene | [1][4] |

| CAS Number | 39225-17-7 | [1][2][3][5] |

| Molecular Formula | C₁₁H₁₆ClO₃P | [1][3][5] |

| Molecular Weight | 262.67 g/mol | [1][2] |

| Appearance | Colorless Liquid | [5] |

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is critical as they directly dictate the required safety precautions.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Long-Term) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

GHS Label Elements:

-

Pictograms:

-

(Irritant)

-

(Hazardous to the environment)

-

-

Key Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P273.[2][3]

Section 3: The Hierarchy of Controls: A Risk-Based Approach

A robust safety program does not rely on a single line of defense. The "Hierarchy of Controls" is a systematic approach that prioritizes the most effective measures for mitigating risk. This framework is essential for designing safe experimental workflows.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: In drug development and research, substituting a core reagent like this compound is often not feasible. Therefore, the focus must be on the subsequent levels of control.

-

Engineering Controls: This is the primary method for minimizing exposure. All handling of this reagent, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6] This ensures that any vapors or aerosols are captured at the source, preventing inhalation, which may cause respiratory irritation.[5] The ventilation system should be adequate to maintain air concentrations well below any established exposure limits.[7]

-

Administrative Controls: These are the procedures and policies that support a safe work environment.

-

Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins. This SOP should incorporate the protocols outlined in this guide.

-

Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures for spills and exposures.[8]

-

Restricted Access: The areas where this chemical is handled and stored should be clearly marked, and access should be limited to authorized and trained personnel.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard, but it provides a critical barrier against exposure.[9][10]

| Protection Type | Specific Requirement | Rationale and Causality |

| Eye and Face | Safety goggles with side shields (conforming to EN 166 or ANSI Z87.1) or a full-face shield.[5] | Causality: Protects against splashes, which can cause serious eye irritation (H319).[1][2][5][6] |

| Hand | Chemical-resistant gloves (Nitrile or Neoprene rubber are suitable for intermittent contact).[7][10] | Causality: Prevents direct dermal contact, which causes skin irritation (H315).[1][2][5][6] Gloves should be inspected before use and disposed of properly after handling. |

| Body | Laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron is recommended for transfers of larger quantities.[10][11] | Causality: Minimizes the risk of skin contact from accidental spills and splashes.[3][5] |

| Respiratory | Not required under normal use with adequate engineering controls (fume hood). A NIOSH/MSHA-approved respirator may be necessary for large-scale use or emergency spill response.[5][11] | Causality: Protects against inhalation of vapors or aerosols, which may cause respiratory irritation (H335).[5] |

Section 4: Standard Operating Protocol for Safe Handling

Adherence to a standardized workflow minimizes variability and the potential for error.

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals.

-

PPE Donning: Put on all required PPE as specified in the table above.

-

Chemical Transport: When moving the chemical from storage to the work area, use a secondary container (such as a bottle carrier) to prevent dropping and spillage.

-

Aliquotting/Transfer: Conduct all transfers within the fume hood. Use appropriate tools (e.g., pipettes, funnels) to avoid splashing.[10] Keep the primary container sealed when not in use.[3]

-

Post-Handling: After use, securely seal the container. Decontaminate any reusable equipment.

-

Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3][6]

-

PPE Doffing: Remove PPE in a manner that avoids cross-contamination and dispose of single-use items (like gloves) in the appropriate hazardous waste stream.

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated area.[5][12] Keep containers tightly closed to prevent moisture ingress and vapor escape.[3][5]

-

Suitable Containers: Use polyethylene or polypropylene containers as recommended by the manufacturer.[3] Ensure all containers are clearly labeled with the chemical name and associated hazards.[13]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14] As a chlorinated organic compound, it should also be stored away from reactive metals such as aluminum, magnesium, and zinc.[15]

Section 6: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][16] Remove contact lenses if present and easy to do.[2][3][5] Seek immediate medical attention.[16][17]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5][16] Seek medical attention if skin irritation develops or persists.[2][3]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5][6] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek medical attention if symptoms occur or you feel unwell.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[5][16]

Spill Response Protocol

This protocol is intended for small, incidental laboratory spills that can be managed by trained personnel. For large spills, evacuate the area and contact your institution's emergency response team.

Caption: A logical workflow for responding to a laboratory chemical spill.

Step-by-Step Spill Cleanup Methodology:

-

Alert and Isolate: Immediately alert personnel in the vicinity.[18] Secure the area to prevent others from entering.

-

Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE, including double gloves (nitrile), safety goggles, and a lab coat.

-

Contain: Prevent the spill from spreading by encircling it with an inert absorbent material like sand, vermiculite, or commercial absorbent socks.[3][19] Work from the outside in.

-

Absorb: Gently cover the contained liquid with more absorbent material.[3][19] Avoid creating dust.

-

Collect: Once the liquid is fully absorbed, use non-sparking tools (e.g., a plastic scoop or dustpan) to carefully collect the material.[20] Place the contaminated absorbent into a heavy-duty, labeled plastic bag or container for hazardous waste.[3]

-

Decontaminate: Clean the spill area with soap and water.[18] Collect the cleaning materials and rinse water for disposal as hazardous waste.

-

Dispose: Ensure the waste container is properly sealed, labeled as "Hazardous Waste" with the chemical name, and disposed of according to institutional and local regulations.[3][5]

Section 7: Waste Disposal

All materials contaminated with this compound, including unused product, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

-

Waste must be collected in a properly labeled, sealed, and compatible container.[3]

-

Disposal should be carried out through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[3][5][6]

-

Do not discharge to sewer systems or contaminate waterways, as the substance is toxic to aquatic life.[3][21]

Section 8: References

-

PubChem. this compound | C11H16ClO3P | CID 99240. National Center for Biotechnology Information. --INVALID-LINK--

-

ChemicalBook. this compound - Safety Data Sheet.--INVALID-LINK--

-

Phosphonates Europe. Safety - phosphonates.--INVALID-LINK--

-

CymitQuimica. Diethyl(4-chlorobenzyl)phosphonate - Safety Data Sheet. (2022-09-16). --INVALID-LINK--

-

Thermo Fisher Scientific. SAFETY DATA SHEET - this compound. (2025-09-12). --INVALID-LINK--

-

Lupin Systems. SAFETY DATA SHEET - PHOSPHONATE REAGENT P1/4. (2021-03-12). --INVALID-LINK--

-

OxyChem. CHLORINATED ORGANICS HANDBOOK.--INVALID-LINK--

-

TCI Chemicals. SAFETY DATA SHEET - Diethyl (4-Chlorobenzyl)phosphonate. (2025-08-04). --INVALID-LINK--

-

Fisher Scientific. this compound, 98+%--INVALID-LINK--

-

U.S. Department of Defense. Technical Guide 15 - Pesticide Spill Prevention and Management.--INVALID-LINK--

-

Clemson University Cooperative Extension. Pesticide Spill: Safe Management & Cleanup Guidelines. (2025-05-14). --INVALID-LINK--

-

Ecolink, Inc. Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023-12-25). --INVALID-LINK--

-

Cole-Parmer. Material Safety Data Sheet - Diethyl chlorophosphate, 95%.--INVALID-LINK--

-

USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS.--INVALID-LINK--

-

Blog. What are the safety precautions when handling the phosphate series? (2025-06-09). --INVALID-LINK--

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.--INVALID-LINK--

-

American Chemical Society. Guide for Chemical Spill Response.--INVALID-LINK--

-

Fisher Scientific. SAFETY DATA SHEET - Diethyl chlorophosphate. (2025-12-19). --INVALID-LINK--

-

BenchChem. Personal protective equipment for handling Phosphonothrixin.--INVALID-LINK--

-

ChemicalBook. DIETHYL 4-BROMOBENZYL PHOSPHONATE - Safety Data Sheet. (2025-07-26). --INVALID-LINK--

-

Capot Chemical. MSDS of Diethyl 3-chlorobenzylphosphonate. (2025-12-28). --INVALID-LINK--

-

Cornell University Environmental Health and Safety. 5.4 Chemical Spill Procedures.--INVALID-LINK--

References

- 1. This compound | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. go.lupinsys.com [go.lupinsys.com]

- 8. ecolink.com [ecolink.com]

- 9. phosphonates - Safety [phosphonates.org]

- 10. xinyachemical.com [xinyachemical.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. capotchem.com [capotchem.com]

- 13. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 14. fishersci.com [fishersci.com]

- 15. oxychem.com [oxychem.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 19. hgic.clemson.edu [hgic.clemson.edu]

- 20. acs.org [acs.org]

- 21. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to Diethyl 4-chlorobenzylphosphonate for Researchers and Drug Development Professionals

Introduction

Diethyl 4-chlorobenzylphosphonate is a versatile organophosphorus compound with significant applications in organic synthesis and drug discovery.[1] Its structure, featuring a chlorobenzyl group attached to a diethyl phosphonate moiety, makes it a valuable reagent in various chemical transformations.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and a curated list of commercial suppliers. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in experimental work.

| Property | Value | Source |

| CAS Number | 39225-17-7 | |

| Molecular Formula | C₁₁H₁₆ClO₃P | [1][2] |

| Molecular Weight | 262.67 g/mol | [2] |

| Boiling Point | 162 °C (lit.) | [3] |

| Density | 1.19 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.509 (lit.) | [3] |

| Purity | Typically >97.0% (GC) | [4][5] |

Sourcing and Commercial Availability

A reliable supply of high-purity this compound is essential for reproducible research and development. Several reputable chemical suppliers offer this reagent in various quantities.

Major Commercial Suppliers

| Supplier | Product Name | Purity | Notes |

| Sigma-Aldrich | This compound | 97% | --- |

| Fisher Scientific | This compound | 98+% | [6] |

| TCI America | Diethyl (4-Chlorobenzyl)phosphonate | >97.0% (GC) | [4][5] |

| ChemicalBook | This compound | 99% | Provides a platform to connect with various manufacturers.[3] |

| NINGBO INNO PHARMCHEM CO.,LTD. | This compound | --- | Provides sourcing information for manufacturers.[7] |

Supplier Selection Workflow

Selecting the appropriate supplier involves more than just comparing prices. The following workflow is recommended to ensure the quality and suitability of the reagent for your specific application.

Caption: A stepwise workflow for selecting a commercial supplier of this compound.

Synthesis and Chemical Reactions

This compound is typically synthesized through the Michaelis-Arbuzov reaction. A common laboratory-scale synthesis protocol is outlined below.

Synthetic Protocol: Michaelis-Arbuzov Reaction

Objective: To synthesize this compound from 4-chlorobenzyl chloride and triethyl phosphite.

Materials:

-

4-chlorobenzyl chloride

-

Triethyl phosphite

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus

Procedure:

-

Set up a reflux apparatus under an inert atmosphere (Nitrogen or Argon).

-

In a round-bottom flask, dissolve 4-chlorobenzyl chloride in anhydrous toluene.

-

Slowly add an equimolar amount of triethyl phosphite to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Key Chemical Reactions

This compound is a versatile intermediate in several important organic reactions:

-

Wittig-Horner Reactions: It is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to form alkenes with high E-selectivity.[3][4]

-

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups at the benzyl position.[1]

-

Nucleophilic Substitution: The chlorine atom on the benzyl ring can be displaced by various nucleophiles to generate a library of derivatives.[1]

-

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to 4-chlorobenzylphosphonic acid and ethanol.[1]

Applications in Research and Drug Development

The unique chemical properties of this compound have led to its use in several areas of research and development.

Antiviral and Antimicrobial Agents

Derivatives of this compound have shown promising biological activities. For instance, they are used in the preparation of chromenone and chromene derivatives that act as anti-picornavirus capsid-binders.[3][4] Furthermore, studies have indicated that diethyl benzylphosphonate derivatives possess cytotoxic effects against various bacterial strains, including Escherichia coli.[8] The presence of electron-withdrawing groups like chlorine on the phenyl ring can enhance this antimicrobial potency.[1]

Organic Electronics

This compound serves as a reactant in the preparation of wide band gap monomers and silafluorene copolymers.[3][4] These materials exhibit blue electroluminescence and are used as the emitter layer in organic light-emitting diodes (OLEDs).[3][4]

Asymmetric Synthesis

This compound is utilized in the asymmetric synthesis of gamma-nitrophosphonates through Michael addition with nitroalkenes.[3][4]

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the quality and safety of this compound.

Storage Recommendations

-

Temperature: Store in a cool, dry, and well-ventilated area.[9][10] Some suppliers recommend storage at 2-8°C.[11]

-

Inert Atmosphere: For long-term storage, it is advisable to keep the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.

-

Container: Keep containers tightly sealed when not in use.[9][12] Polyethylene or polypropylene containers are suitable.[12]

-

Light: Protect from light.[10]

Safety Precautions

This compound is classified as an irritant.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[12]

-

Ventilation: Use in a well-ventilated area, such as a chemical fume hood.[9][13]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12] Avoid discharge into drains or waterways.[12]

-

Fire: The compound is non-combustible.[12]

Quality Control and Analysis

Ensuring the purity and identity of this compound is paramount for its successful application.

Analytical Techniques

-

Gas Chromatography (GC): Used to determine the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Provides structural confirmation and can be used to identify impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Self-Validating Experimental Workflow

To ensure the reliability of experimental results, a self-validating workflow should be implemented when using this compound.

Caption: A self-validating workflow for qualifying and using this compound.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis and drug discovery. A thorough understanding of its properties, sources, and applications, coupled with stringent quality control and safe handling practices, is essential for its effective use in a research and development setting. This guide provides the foundational knowledge for scientists and professionals to confidently incorporate this compound into their workflows.

References

- 1. Buy this compound | 39225-17-7 [smolecule.com]

- 2. This compound | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 39225-17-7 [chemicalbook.com]

- 4. Diethyl (4-Chlorobenzyl)phosphonate , >97.0%(GC) , 39225-17-7 - CookeChem [cookechem.com]

- 5. Diethyl (4-Chlorobenzyl)phosphonate 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. nbinno.com [nbinno.com]

- 8. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Storage instructions for chemical reagents [en.hnybio.com]

- 11. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. cdc.gov [cdc.gov]

A Preliminary Investigation of Diethyl 4-chlorobenzylphosphonate in Organic Synthesis: A Technical Guide

Abstract: This technical guide provides an in-depth examination of Diethyl 4-chlorobenzylphosphonate, a pivotal reagent in modern organic synthesis. We will explore its synthesis via the Michaelis-Arbuzov reaction, detail its physicochemical and spectroscopic properties, and provide a comprehensive analysis of its primary application in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of alkenes. This document elucidates the mechanistic underpinnings of the HWE reaction, offers detailed experimental protocols, and showcases the reagent's utility in the synthesis of complex, biologically active molecules, such as combretastatin analogues. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile phosphonate in their synthetic endeavors.

Introduction to this compound

This compound (CAS No: 39225-17-7) is an organophosphorus compound that has become an indispensable tool for synthetic chemists.[1][2] Its structure, featuring a 4-chlorobenzyl group attached to a diethyl phosphonate moiety, makes it an ideal precursor for generating stabilized phosphonate carbanions. These carbanions are key intermediates in the Horner-Wadsworth-Emmons (HWE) reaction, a highly reliable method for forming carbon-carbon double bonds, particularly for producing (E)-alkenes with high stereoselectivity.[3][4]

Compared to the classic Wittig reaction, the HWE reaction offers significant advantages: the phosphonate-stabilized carbanions are generally more nucleophilic than their phosphonium ylide counterparts, and the water-soluble dialkylphosphate byproduct is easily removed during aqueous workup, simplifying product purification.[3][5] These features make this compound a preferred reagent for the synthesis of stilbenes and other vinyl-substituted aromatic compounds, which are common structural motifs in pharmaceuticals and materials science.[6][7]

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The most common and efficient method for preparing benzylphosphonates is the Michaelis-Arbuzov reaction.[8][9] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide—in this case, 4-chlorobenzyl chloride. The reaction proceeds through a phosphonium salt intermediate which then undergoes dealkylation to yield the final phosphonate ester.[9]

Reaction Mechanism Workflow

The mechanism is a classic example of nucleophilic substitution followed by dealkylation. The lone pair on the phosphorus atom of triethyl phosphite attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride ion to form a trialkoxyphosphonium intermediate. The displaced chloride ion then attacks one of the ethyl groups on the phosphorus center in an SN2 reaction, yielding the stable diethyl phosphonate product and ethyl chloride as a volatile byproduct.

Caption: Michaelis-Arbuzov reaction mechanism for synthesizing this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard procedure for the synthesis of the title compound.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chlorobenzyl chloride (1.0 eq).

-

Addition of Phosphite: Add triethyl phosphite (1.1 - 1.2 eq) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC or GC-MS to confirm the consumption of the starting material.

-

Workup: After cooling to room temperature, remove the volatile byproduct (ethyl chloride) and any excess triethyl phosphite under reduced pressure.

-

Purification: The crude product is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation to yield this compound as a clear, colorless liquid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its effective use and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 39225-17-7 | [1] |

| Molecular Formula | C₁₁H₁₆ClO₃P | [1] |

| Molecular Weight | 262.67 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 162 °C (lit.) | [2] |

| Density | 1.19 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.509 (lit.) | [2] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The data below are predicted based on the known spectral properties of analogous benzylphosphonates.[10]

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Value | Details |

| ¹H NMR (CDCl₃) | Ar-H | δ 7.2-7.4 ppm | Two doublets (AA'BB' system) for the para-substituted ring. |

| O-CH₂ | δ 3.9-4.1 ppm | Doublet of quartets (dq) due to coupling with ³¹P and adjacent -CH₃ protons. | |

| CH₂-P | δ 3.1-3.3 ppm | Doublet (d) with a characteristic J-coupling to the phosphorus atom (~22 Hz). | |

| O-CH₂-CH₃ | δ 1.2-1.4 ppm | Triplet (t) from coupling with the adjacent methylene protons. | |

| ¹³C NMR (CDCl₃) | Ar-C (C-Cl) | ~133 ppm | Doublet (d) due to coupling with phosphorus. |

| Ar-C (CH) | ~131, 128 ppm | Doublets (d) for the aromatic CH carbons. | |

| Ar-C (C-CH₂) | ~129 ppm | Doublet (d) due to coupling with phosphorus. | |

| O-CH₂ | ~62 ppm | Doublet (d) due to coupling with phosphorus. | |

| CH₂-P | ~33 ppm | Doublet (d) with a large J-coupling constant to phosphorus. | |

| O-CH₂-CH₃ | ~16 ppm | Doublet (d) due to coupling with phosphorus. | |

| ³¹P NMR (CDCl₃) | P=O | δ 20-22 ppm | A single peak is expected in the typical range for phosphonates. |

| FT-IR (Neat) | P=O stretch | ~1250 cm⁻¹ | Strong, characteristic absorption. |

| P-O-C stretch | ~1020-1050 cm⁻¹ | Strong absorption. | |

| C-Cl stretch | ~700-800 cm⁻¹ | ||

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 262 | Isotope peak at M+2 (~33% of M⁺) due to the ³⁷Cl isotope. |

The Horner-Wadsworth-Emmons (HWE) Reaction: A Core Application

The HWE reaction is the premier application of this compound, enabling the stereoselective synthesis of alkenes from aldehydes and ketones.[3][4]

Mechanism of the Horner-Wadsworth-Emmons Reaction

The reaction proceeds through a well-defined pathway that ensures high stereoselectivity.[3][11]

-

Deprotonation: A strong base (e.g., NaH, n-BuLi, K₂CO₃) abstracts the acidic proton from the carbon alpha to the phosphonate group, creating a resonance-stabilized phosphonate carbanion.[3][12]

-

Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step.[3][4]

-

Oxaphosphetane Formation: The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring.[12]

-

Elimination: This cyclic intermediate rapidly collapses, breaking the P-C and C-O bonds to form the thermodynamically stable (E)-alkene and a water-soluble dialkylphosphate salt, which is easily removed.[3][5]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Stereoselectivity: The Preference for (E)-Alkenes

The HWE reaction is renowned for its high (E)-stereoselectivity.[3][5] This outcome is governed by thermodynamics. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the transition state leading to the (Z)-alkene. The intermediates have sufficient time to equilibrate to the most stable conformation before the final elimination step, which strongly favors the formation of the trans product.[3][13]

General Experimental Protocol: HWE Olefination

This protocol provides a general method for the olefination of an aldehyde with this compound.

(EtO)₂P(O)CH₂(C₆H₄Cl) + OHC(C₆H₅(OMe)₃) --[Base]--> (MeO)₃(C₆H₅)CH=CH(C₆H₄Cl)

References

- 1. This compound | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39225-17-7 [chemicalbook.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Notes & Protocols: The Horner-Wadsworth-Emmons Olefination

A Guide to Mechanism, Stereocontrol, and Synthesis for Researchers and Drug Development Professionals

Introduction: A Superior Approach to Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1] Developed as a significant modification of the Wittig reaction by Leopold Horner, William S. Wadsworth, and William D. Emmons, this method utilizes stabilized phosphonate carbanions to react with aldehydes and ketones.[2][3] Its widespread adoption in both academic and industrial settings, particularly in natural product synthesis and drug development, stems from several key advantages over its predecessor.[4][5]

Notably, the phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and typically less basic than the phosphonium ylides of the Wittig reaction, allowing them to react efficiently with a broader range of carbonyl compounds, including sterically hindered ketones.[6][7] Furthermore, a defining practical advantage is the formation of a water-soluble dialkylphosphate byproduct, which facilitates a significantly simpler purification process compared to the often-problematic triphenylphosphine oxide generated in Wittig reactions.[2][8]

This guide provides an in-depth exploration of the HWE reaction mechanism, a detailed analysis of the factors governing its stereochemical outcome, and robust, step-by-step protocols for its practical application.

The Core Mechanism: A Step-by-Step Analysis

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined sequence of steps, beginning with the generation of a nucleophilic carbanion and culminating in the formation of an alkene. The presence of an electron-withdrawing group (EWG), such as an ester, ketone, or nitrile, alpha to the phosphorus atom is essential for the reaction to proceed to the final elimination step.[2][9]

The accepted mechanism involves four primary stages:

-

Deprotonation: A base abstracts the acidic α-proton from the phosphonate ester, generating a resonance-stabilized phosphonate carbanion. The acidity of this proton is significantly increased by the adjacent EWG.

-

Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This rate-limiting step forms two diastereomeric tetrahedral intermediates (adducts), often referred to as erythro and threo.[2]

-

Oxaphosphetane Formation: The tetrahedral alkoxide intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses, cleaving the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a dialkylphosphate salt.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Mastering Stereoselectivity: The Key to Synthetic Utility

The HWE reaction is renowned for its stereoselectivity, which can be precisely controlled by modifying the reaction conditions and the structure of the phosphonate reagent.[1]

The Thermodynamic Drive for (E)-Alkenes

The standard HWE reaction predominantly yields the thermodynamically more stable (E)-alkene.[2][3] This outcome is governed by the reversibility of the initial nucleophilic addition. The diastereomeric adducts (erythro and threo) can interconvert. The threo adduct, which leads to the (E)-alkene, is generally favored due to minimized steric interactions between the aldehyde substituent (R²) and the phosphonate group. Under equilibrating conditions (e.g., higher temperatures), the reaction proceeds through this more stable threo pathway, resulting in high (E)-selectivity.[10]

Several factors can be manipulated to enhance the formation of the (E)-alkene, as summarized in the table below.

| Factor | Condition for High (E)-Selectivity | Causality and Rationale |

| Reaction Temperature | Higher temperatures (e.g., 23 °C vs. -78 °C) | Higher thermal energy promotes the equilibration of the intermediates to the thermodynamically favored threo adduct, which leads to the (E)-product.[2][11] |

| Base Cation | Lithium or Sodium bases (e.g., n-BuLi, NaH) | Smaller, strongly coordinating cations like Li⁺ and Na⁺ are thought to facilitate the reversibility of the initial addition step, allowing thermodynamic equilibrium to be established.[2][12] |

| Steric Bulk | Increased steric bulk of the aldehyde or phosphonate | Bulky groups increase the energy difference between the threo and erythro transition states, further favoring the pathway that minimizes steric clash and leads to the (E)-alkene.[2] |

| Solvent | Aprotic solvents like THF or DME | These solvents are standard for HWE reactions and effectively solvate the intermediates without interfering with the desired reaction pathway.[7] |

The Still-Gennari Modification for (Z)-Alkenes

To overcome the inherent (E)-selectivity of the HWE reaction, W. Clark Still and C. Gennari developed a powerful modification to produce (Z)-alkenes with high stereoselectivity.[6][9] This method relies on two key strategic changes:

-

Electron-Deficient Phosphonates: Phosphonates with highly electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl)) are used. These groups accelerate the rate of the final elimination step.[2][6]

-

Strongly Dissociating Conditions: The use of a potassium base (e.g., KHMDS) with a crown ether (e.g., 18-crown-6) in a solvent like THF prevents the equilibration of the intermediates.[2]

Under these conditions, the reaction is under kinetic control. The initial addition leads to the erythro adduct, which is then rapidly and irreversibly eliminated to form the (Z)-alkene before it can equilibrate to the more stable threo adduct.[13]

Caption: Competing pathways for (E) and (Z) alkene formation in the HWE reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting both standard (E)-selective and Still-Gennari (Z)-selective HWE reactions.

Protocol 1: Standard (E)-Selective Olefination of Benzaldehyde